N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7?,8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAXMRQNAFYID-HACHORDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Norbornane-Based Acetamide Derivatives
Impact of Substituents on Bioactivity
- Phenoxy Groups: Derivatives with substituted phenoxy moieties (e.g., ) exhibit anti-inflammatory activity, likely due to COX enzyme inhibition or cytokine modulation .
- Halogenation : Chloroacetamide derivatives () are associated with pesticidal activity but carry higher toxicity risks (e.g., acute oral toxicity) .
Ring System Modifications
- Bicyclo[3.1.1]heptane Derivatives: Compound 10VP91 () incorporates a larger bicyclo[3.1.1] system with a benzimidazole group, showing distinct target selectivity compared to norbornane analogs.
- Bicyclo[1.1.1]pentane : The highly strained bicyclo[1.1.1] system in may improve metabolic stability but reduces synthetic accessibility .
Biological Activity
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide, also known as 2-{bicyclo[2.2.1]heptan-2-yl}acetamide, is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article synthesizes the available literature on its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
- Molecular Formula : C9H15NO
- SMILES : C1CC2CC1CC2CC(=O)N
- InChI : InChI=1S/C9H15NO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11)
The bicyclo[2.2.1]heptane framework contributes to the compound's unique properties, influencing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents. A notable example is the compound 2e, which demonstrates potent CXCR2 antagonistic activity with an IC50 value of 48 nM and shows selectivity over CXCR1 (IC50 ratio of 60.4) .
Key Findings :
- In Vitro Studies : Compound 2e exhibited significant anti-metastatic effects against pancreatic cancer cell lines (CFPAC1). The migration rate was inhibited by 20.2% after 48 hours of treatment .
- Transwell Assays : The number of cells migrating through a Transwell membrane was significantly reduced in treated groups compared to controls, indicating a modulation of cell migration .
Stability and Pharmacokinetics
The pharmacokinetic profile of compound 2e was evaluated in rat models:
- Oral Administration : Administered at a dose of 10 mg/kg, it reached a maximum concentration (Cmax) of 2863 ng/mL with a half-life (t½) of 2.58 hours .
Stability Tests :
- The compound showed high stability in simulated gastric and intestinal fluids as well as in rat and human plasma (>99% stability), although it degraded significantly in liver microsomes (84% remaining in rat and 27% in human liver microsomes after 45 minutes) .
Structure-Activity Relationship (SAR)
The SAR analysis of bicyclo[2.2.1]heptane derivatives has been crucial for optimizing their biological activities. Modifications to the electron-withdrawing groups on the compound's structure led to variations in potency and selectivity against cancer cell lines .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 155.23 g/mol |
| Cmax | 2863 ng/mL |
| t½ | 2.58 hours |
| Stability in SGF | >99% after 45 min |
| Stability in liver microsomes | Rat: 84%, Human: 27% after 45 min |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, exo-2-aminonorbornane derivatives react with acetamide precursors under basic conditions (e.g., triethylamine) to form the target compound. Key steps include chloroacetylation of amines followed by substitution with bicyclo[2.2.1]heptane-derived intermediates. Yields exceeding 75% are achievable with optimized stoichiometry and purification via column chromatography .
Q. How is the stereochemical integrity of the (2S)-configured bicycloheptane moiety confirmed?
Chiral HPLC with columns like Daicel OD-RH (acetonitrile/KPF6 eluent) is used to resolve enantiomers. Retention times and optical rotation values ([α]25D) are compared to reference standards. For example, enantiomers of related bicycloheptane derivatives showed 97.2% ee with distinct HPLC retention times (e.g., 22.867 min vs. 19.231 min for opposing enantiomers) .
Q. What spectroscopic techniques validate the structure of this compound?
1H-NMR (400 MHz, CDCl3) is critical for confirming acetamide proton signals (δ ~11.83 ppm, singlet) and bicycloheptane ring protons (δ ~3.21 ppm, multiplet). IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and NH bending modes. Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]+ at m/z 210.16) .
Advanced Research Questions
Q. How do structural modifications to the acetamide group influence biological activity?
Substituting the acetamide with bulkier groups (e.g., benzoyl or phenoxyacetyl) alters receptor binding. For instance, 2-(substituted phenoxy)-N-bicycloheptyl acetamides showed enhanced anti-inflammatory activity (85% inhibition of carrageenan-induced edema vs. 78% for unmodified analogs) due to improved hydrophobic interactions with COX-2 . Conversely, fluorinated analogs exhibited reduced activity, highlighting the sensitivity of the pharmacophore to electronic effects .
Q. What strategies resolve contradictions in activity data across studies?
Contradictions often arise from stereochemical or regiochemical variations. For example, (1R,2S,4S)-configured analogs of bicycloheptane derivatives showed 10-fold higher CaV1.3 calcium channel inhibition (IC50 = 0.12 μM) compared to (1S,2R,4R) enantiomers (IC50 = 1.3 μM) . Systematic enantiomer separation and in vitro assays (e.g., patch-clamp electrophysiology) are essential for clarifying structure-activity relationships (SAR).
Q. How can iridium-catalyzed C-H activation improve synthesis efficiency?
Iridium catalysts enable direct functionalization of bicycloheptane scaffolds. For example, N-((1R,2R,4S)-bicycloheptan-2-yl)-4-fluorobenzamide was synthesized via iridium-mediated coupling of 4-fluoroaniline with norbornene, achieving 88% yield without protecting-group strategies. This method reduces steps and improves atom economy .
Q. What in silico tools predict the pharmacokinetic properties of this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like GIRK1/2 potassium channels. Pharmacokinetic parameters (e.g., logP = 2.1, t1/2 = 4.2 h) are predicted using QSAR models trained on bicyclic acetamide datasets. These tools guide prioritization of analogs for in vivo studies .
Methodological Guidance
8. Designing experiments to assess metabolic stability:
- Step 1: Incubate the compound with liver microsomes (human/rat) at 37°C.
- Step 2: Use LC-MS/MS to monitor parent compound depletion over time (0–120 min).
- Step 3: Calculate intrinsic clearance (Clint) using the half-life method. For example, N-bicycloheptyl acetamides showed Clint = 12 mL/min/kg, indicating moderate hepatic extraction .
9. Addressing low solubility in aqueous assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
